L-Glutaminyl-L-prolyl-L-glutaminylglycyl-L-leucyl-L-alanyl-L-lysinamide L-Glutaminyl-L-prolyl-L-glutaminylglycyl-L-leucyl-L-alanyl-L-lysinamide
Brand Name: Vulcanchem
CAS No.: 605671-51-0
VCID: VC16863684
InChI: InChI=1S/C32H57N11O9/c1-17(2)15-22(30(50)39-18(3)28(48)41-20(27(37)47)7-4-5-13-33)40-26(46)16-38-29(49)21(10-12-25(36)45)42-31(51)23-8-6-14-43(23)32(52)19(34)9-11-24(35)44/h17-23H,4-16,33-34H2,1-3H3,(H2,35,44)(H2,36,45)(H2,37,47)(H,38,49)(H,39,50)(H,40,46)(H,41,48)(H,42,51)/t18-,19-,20-,21-,22-,23-/m0/s1
SMILES:
Molecular Formula: C32H57N11O9
Molecular Weight: 739.9 g/mol

L-Glutaminyl-L-prolyl-L-glutaminylglycyl-L-leucyl-L-alanyl-L-lysinamide

CAS No.: 605671-51-0

Cat. No.: VC16863684

Molecular Formula: C32H57N11O9

Molecular Weight: 739.9 g/mol

* For research use only. Not for human or veterinary use.

L-Glutaminyl-L-prolyl-L-glutaminylglycyl-L-leucyl-L-alanyl-L-lysinamide - 605671-51-0

Specification

CAS No. 605671-51-0
Molecular Formula C32H57N11O9
Molecular Weight 739.9 g/mol
IUPAC Name (2S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-1-[(2S)-2,5-diamino-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide
Standard InChI InChI=1S/C32H57N11O9/c1-17(2)15-22(30(50)39-18(3)28(48)41-20(27(37)47)7-4-5-13-33)40-26(46)16-38-29(49)21(10-12-25(36)45)42-31(51)23-8-6-14-43(23)32(52)19(34)9-11-24(35)44/h17-23H,4-16,33-34H2,1-3H3,(H2,35,44)(H2,36,45)(H2,37,47)(H,38,49)(H,39,50)(H,40,46)(H,41,48)(H,42,51)/t18-,19-,20-,21-,22-,23-/m0/s1
Standard InChI Key ZUKCHHOKBCFPPP-LLINQDLYSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)N
Canonical SMILES CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)N

Introduction

L-Glutaminyl-L-prolyl-L-glutaminylglycyl-L-leucyl-L-alanyl-L-lysinamide is a complex peptide composed of seven amino acids: glutamine, proline, glycine, leucine, alanine, and lysine. This compound is notable for its specific sequence, which contributes to its unique structural and functional properties. The peptide bond formation between these amino acids results in a molecule with potential bioactive properties that may influence various physiological processes.

Synthesis Methods

The synthesis of L-Glutaminyl-L-prolyl-L-glutaminylglycyl-L-leucyl-L-alanyl-L-lysinamide can be achieved through several methods, including solid-phase peptide synthesis and liquid-phase peptide synthesis. Each method has its advantages and disadvantages regarding yield, purity, and scalability.

Biological Activities and Potential Applications

This peptide exhibits various biological activities due to its amino acid composition. Some notable activities include neuroprotection and potential roles in cognitive function enhancement. The exact mechanisms of action and efficacy in these areas require further investigation through in vitro and in vivo studies.

CompoundStructure TypePrimary ActivityUnique Features
L-Glutaminyl-L-prolyl-L-glutaminylglycyl-L-leucyl-L-alanyl-L-lysinamideLinearNeuroprotectionUnique sequence enhances cognitive function
L-Arginyl-Glycyl-Aspartic AcidLinearCell adhesionDifferent functional roles
L-Leucine-EnkephalinLinearPain modulationShorter sequence affects activity
Cyclosporin ACyclicImmunosuppressionCyclic structure alters pharmacokinetics

Research and Development

Research into the applications of L-Glutaminyl-L-prolyl-L-glutaminylglycyl-L-leucyl-L-alanyl-L-lysinamide is ongoing, with clinical trials needed to validate efficacy and safety. These studies are crucial for developing therapeutic strategies that utilize this compound effectively.

Comparison with Similar Compounds

L-Glutaminyl-L-prolyl-L-glutaminylglycyl-L-leucyl-L-alanyl-L-lysinamide shares structural similarities with various peptides but possesses unique characteristics due to its specific sequence and composition. For example, it differs from compounds like Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-lysine, which has a different amino acid sequence and molecular weight (703.8 g/mol) .

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